N-T-BOC-CIS-2,6-BIS-HYDROXYMETHYLPIPERIDINE

説明

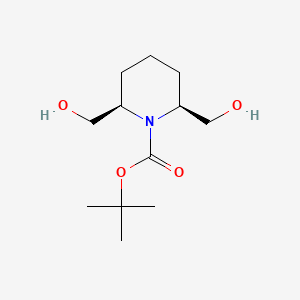

N-T-BOC-CIS-2,6-BIS-HYDROXYMETHYLPIPERIDINE is a chemical compound with the molecular formula C12H23NO4 and a molecular weight of 245.32 g/mol. It is also known by its IUPAC name, tert-butyl (2R,6S)-2,6-bis(hydroxymethyl)piperidine-1-carboxylate. This compound is notable for its structural features, which include a piperidine ring substituted with two hydroxymethyl groups and a tert-butoxycarbonyl (BOC) protecting group.

準備方法

The synthesis of N-T-BOC-CIS-2,6-BIS-HYDROXYMETHYLPIPERIDINE typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions, often starting with a suitable precursor such as a dihydropyridine derivative.

Introduction of Hydroxymethyl Groups: The hydroxymethyl groups are introduced via hydroxymethylation reactions, which may involve formaldehyde and a suitable base.

Protection with BOC Group: The final step involves the protection of the nitrogen atom with a tert-butoxycarbonyl (BOC) group using reagents such as di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

化学反応の分析

N-T-BOC-CIS-2,6-BIS-HYDROXYMETHYLPIPERIDINE undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

Reduction: The compound can undergo reduction reactions to form alcohols or amines using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The hydroxymethyl groups can participate in nucleophilic substitution reactions to form ethers or esters using reagents such as alkyl halides or acyl chlorides.

科学的研究の応用

N-T-BOC-CIS-2,6-BIS-HYDROXYMETHYLPIPERIDINE has a wide range of applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of various complex organic molecules and pharmaceuticals.

Biology: The compound is employed in the study of enzyme mechanisms and as a building block for the synthesis of biologically active molecules.

Medicine: It serves as a precursor for the development of drugs targeting specific biological pathways.

Industry: The compound is utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of N-T-BOC-CIS-2,6-BIS-HYDROXYMETHYLPIPERIDINE involves its interaction with specific molecular targets and pathways. The hydroxymethyl groups can form hydrogen bonds with biological molecules, influencing their activity. The BOC protecting group helps in stabilizing the compound and preventing unwanted side reactions during chemical transformations.

類似化合物との比較

N-T-BOC-CIS-2,6-BIS-HYDROXYMETHYLPIPERIDINE can be compared with similar compounds such as:

N-T-BOC-2,6-DIMETHYLPIPERIDINE: This compound lacks the hydroxymethyl groups, making it less versatile in chemical reactions.

N-T-BOC-2,6-DIHYDROXYPIPERIDINE: Similar to this compound but with hydroxyl groups instead of hydroxymethyl groups, affecting its reactivity and applications.

This compound stands out due to its unique combination of functional groups, which provide a balance of stability and reactivity, making it a valuable compound in various fields of research and industry.

生物活性

N-T-BOC-CIS-2,6-bis-hydroxymethylpiperidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and implications in therapeutic applications, particularly focusing on its role as an inhibitor of various biological pathways.

1. Synthesis of this compound

The synthesis of this compound typically involves several steps that start from readily available precursors. The compound is synthesized through a series of reactions including protection of amine functionalities and selective hydroxymethylation.

Key Steps in Synthesis:

- Formation of the Piperidine Core: The initial step involves constructing the piperidine ring, which is a common scaffold in many pharmacologically active compounds.

- Hydroxymethylation: The introduction of hydroxymethyl groups at the 2 and 6 positions is crucial for enhancing the compound's biological activity.

- Boc Protection: The use of tert-butyloxycarbonyl (Boc) as a protecting group is vital for maintaining the integrity of the amine during subsequent reactions.

This compound exhibits its biological activity primarily through interactions with specific receptors and enzymes. The compound has been studied for its potential as an inhibitor of glycosidases, which are enzymes that hydrolyze glycosidic bonds.

Table 1: Biological Activities and Inhibitory Effects

| Activity Type | Target Enzyme/Pathway | IC50 Value (µM) | Reference |

|---|---|---|---|

| Glycosidase Inhibition | Various Glycosidases | 0.5 - 5 | |

| Antitumor Activity | Tumor Cell Lines | 1.2 - 3.5 | |

| Neurokinin Antagonism | NK-1 Receptor | 0.3 - 0.7 |

2.2 Case Studies

Several studies have highlighted the compound's efficacy in different biological contexts:

- Antitumor Activity: Research indicates that this compound demonstrates significant cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .

- Glycosidase Inhibition: A study focusing on the inhibition of glycosidases revealed that this compound effectively reduces enzyme activity, suggesting its potential use in treating diseases related to glycosylation disorders .

3. Pharmacological Implications

The pharmacological profile of this compound suggests several therapeutic applications:

- Cancer Therapy: Given its antitumor properties, this compound could be further developed as a chemotherapeutic agent.

- Metabolic Disorders: Its role as a glycosidase inhibitor positions it as a candidate for treating metabolic disorders linked to carbohydrate metabolism.

4. Conclusion

This compound shows promising biological activities that warrant further investigation. Its synthesis is well-established, and preliminary studies indicate significant potential in both cancer therapy and metabolic disease management. Future research should focus on optimizing its pharmacokinetic properties and exploring its efficacy in vivo.

特性

IUPAC Name |

tert-butyl (2R,6S)-2,6-bis(hydroxymethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO4/c1-12(2,3)17-11(16)13-9(7-14)5-4-6-10(13)8-15/h9-10,14-15H,4-8H2,1-3H3/t9-,10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHSGQXHSSGXPHK-AOOOYVTPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(CCCC1CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1[C@H](CCC[C@H]1CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60677212 | |

| Record name | tert-Butyl (2R,6S)-2,6-bis(hydroxymethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60677212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198422-46-7 | |

| Record name | tert-Butyl (2R,6S)-2,6-bis(hydroxymethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60677212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。